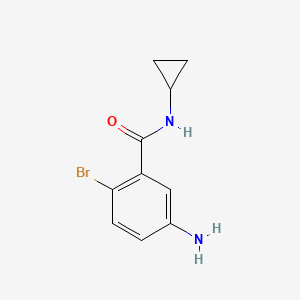
5-amino-2-bromo-N-cyclopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-2-bromo-N-cyclopropylbenzamide is a chemical compound with the CAS Number: 1250894-31-5 . It has a molecular weight of 255.11 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is 5-amino-2-bromo-N-cyclopropylbenzamide . The InChI code is 1S/C10H11BrN2O/c11-9-4-1-6 (12)5-8 (9)10 (14)13-7-2-3-7/h1,4-5,7H,2-3,12H2, (H,13,14) .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 255.11 . The compound’s InChI code is 1S/C10H11BrN2O/c11-9-4-1-6 (12)5-8 (9)10 (14)13-7-2-3-7/h1,4-5,7H,2-3,12H2, (H,13,14) .Aplicaciones Científicas De Investigación
Gene-Directed Enzyme Prodrug Therapy (GDEPT)
Nitrogen mustard analogues, including those derived from similar benzamide compounds, have been evaluated as candidate prodrugs for GDEPT, specifically in Chinese hamster V79 cell lines expressing Escherichia coli nitroreductase. These compounds, through structural variations such as different leaving groups and side chains, have shown potential in inducing a bystander effect and exhibiting greater potency compared to their predecessors, indicating their superiority as prodrugs for GDEPT applications (Friedlos et al., 1997).
Inflammatory Bowel Disease Treatment
5-aminosalicylic acid (5-ASA), closely related to benzamides, is widely used in treating inflammatory bowel diseases. Its mechanism involves the inhibition of cytokines and inflammatory mediators through the activation of peroxisome proliferator–activated receptor-γ (PPAR-γ), demonstrating the drug's therapeutic action in the colon (Rousseaux et al., 2005).
Hypoxia-Selective Cytotoxicity
Bioreductive drugs like 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide show selective toxicity for hypoxic cells, which is crucial for targeting tumor cells in low oxygen environments. This selective toxicity arises from the enzymatic reduction of nitro groups to amine or hydroxylamine, highlighting the role of such compounds in cancer research and therapy (Palmer et al., 1995).
Carbonic Anhydrase Inhibition
Compounds incorporating bromophenol moieties and cyclopropane have been investigated as inhibitors of the carbonic anhydrase enzyme. These inhibitors have shown excellent inhibitory effects, particularly against human carbonic anhydrase isoenzymes, suggesting their potential in developing therapeutic agents for conditions where carbonic anhydrase activity is implicated (Boztaş et al., 2015).
DNA-DNA Interstrand Crosslinking
The bioreduction of compounds like CB 1954 to their active hydroxylamine derivatives has been shown to induce DNA-DNA interstrand crosslinks in cells, a critical mechanism for the cytotoxicity of these compounds. This process underscores the importance of such compounds in studying DNA damage and repair mechanisms, as well as their application in cancer therapy (Knox et al., 1991).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
5-amino-2-bromo-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-9-4-1-6(12)5-8(9)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRUWRSQRBODQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CC(=C2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1250894-31-5 |
Source


|
| Record name | 5-amino-2-bromo-N-cyclopropylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


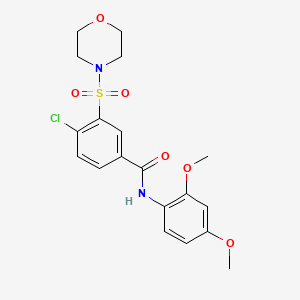
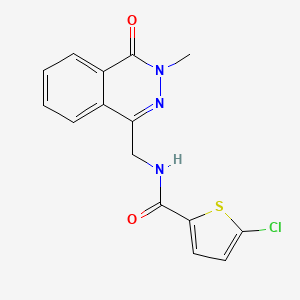
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2678800.png)
![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2678801.png)
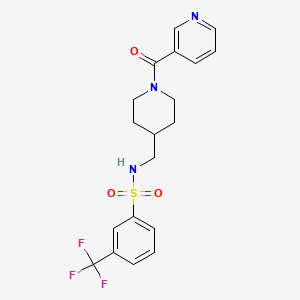
![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-fluorobenzamide](/img/structure/B2678803.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-7-methylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2678806.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2678807.png)
![3-[(4-fluorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2678809.png)
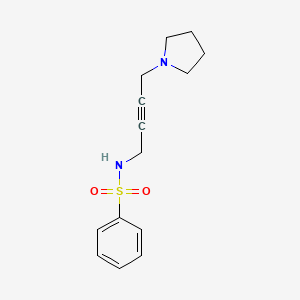
![N-Methyl-N-(oxolan-3-ylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2678811.png)

